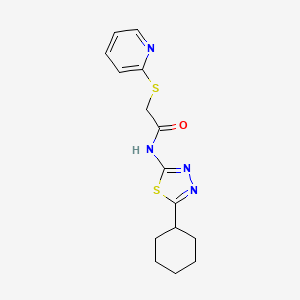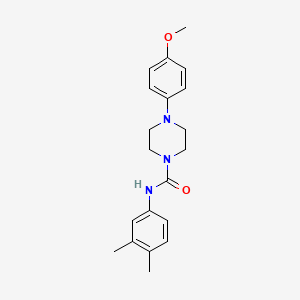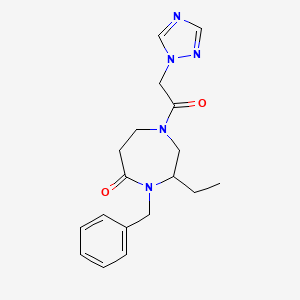
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, also known as CYT387, is a novel small molecule inhibitor of Janus kinase (JAK) signaling pathway. This compound has shown promising therapeutic potential in various preclinical and clinical studies for the treatment of inflammatory and autoimmune diseases, as well as hematological malignancies.
Mechanism of Action
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide exerts its pharmacological effects by selectively inhibiting the JAK signaling pathway. JAKs are intracellular tyrosine kinases that play a crucial role in the regulation of immune and inflammatory responses, as well as hematopoiesis. Inhibition of JAKs by this compound leads to the suppression of cytokine signaling, which is responsible for the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to effectively suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical studies. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in hematological malignancies.
Advantages and Limitations for Lab Experiments
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has several advantages for laboratory experiments, such as its high potency and selectivity for JAK inhibition, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, this compound also has some limitations, such as its potential for off-target effects and toxicity at higher doses.
Future Directions
There are several future directions for the research and development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide. One potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the evaluation of its combination therapy with other drugs for the treatment of hematological malignancies. Furthermore, the development of novel JAK inhibitors with improved pharmacological properties and selectivity is also an important future direction in this field.
In conclusion, this compound is a promising small molecule inhibitor of JAK signaling pathway with potential therapeutic applications in various inflammatory and autoimmune diseases, as well as hematological malignancies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide involves the condensation of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-chloro-2-pyridinethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been extensively studied in various preclinical and clinical studies for its therapeutic potential in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological malignancies, such as myelofibrosis and leukemia.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLKHSYKDSOVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pentanamide](/img/structure/B5463633.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)

![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5463679.png)
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)

